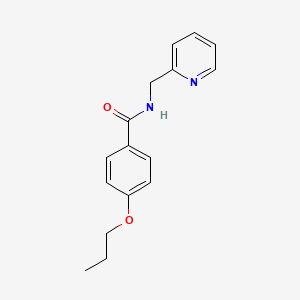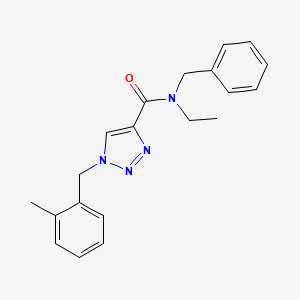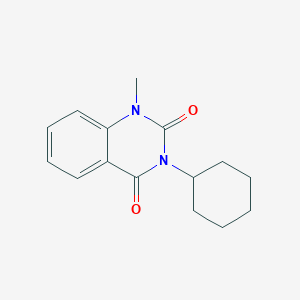
4-propoxy-N-(2-pyridinylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-propoxy-N-(2-pyridinylmethyl)benzamide, also known as P2X7 antagonist, is a chemical compound that has gained significant attention in the field of scientific research. It has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Wirkmechanismus
4-propoxy-N-(2-pyridinylmethyl)benzamide antagonist works by blocking the activation of 4-propoxy-N-(2-pyridinylmethyl)benzamide receptors, which are expressed on various cells, including immune cells, cancer cells, and neurons. 4-propoxy-N-(2-pyridinylmethyl)benzamide receptors are involved in various cellular processes, including cell death, cytokine production, and inflammasome activation. By blocking 4-propoxy-N-(2-pyridinylmethyl)benzamide receptors, 4-propoxy-N-(2-pyridinylmethyl)benzamide antagonist inhibits these processes and exerts its therapeutic effects.
Biochemical and Physiological Effects:
4-propoxy-N-(2-pyridinylmethyl)benzamide antagonist has been found to have various biochemical and physiological effects, depending on the cell type and disease model. In cancer, 4-propoxy-N-(2-pyridinylmethyl)benzamide antagonist induces apoptosis and inhibits angiogenesis, leading to tumor growth inhibition. In inflammation, 4-propoxy-N-(2-pyridinylmethyl)benzamide antagonist reduces the production of pro-inflammatory cytokines and chemokines, leading to reduced inflammation. In autoimmune disorders, 4-propoxy-N-(2-pyridinylmethyl)benzamide antagonist suppresses the activation of immune cells and reduces the production of autoantibodies, leading to reduced autoimmunity.
Vorteile Und Einschränkungen Für Laborexperimente
4-propoxy-N-(2-pyridinylmethyl)benzamide antagonist has several advantages for lab experiments, including its specificity for 4-propoxy-N-(2-pyridinylmethyl)benzamide receptors, its ability to inhibit various cellular processes, and its potential therapeutic applications. However, 4-propoxy-N-(2-pyridinylmethyl)benzamide antagonist also has some limitations, including its potential off-target effects, its variable potency in different cell types, and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on 4-propoxy-N-(2-pyridinylmethyl)benzamide antagonist. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Another direction is to develop more potent and selective 4-propoxy-N-(2-pyridinylmethyl)benzamide antagonists with fewer off-target effects. Additionally, the development of 4-propoxy-N-(2-pyridinylmethyl)benzamide antagonist-based therapies, such as antibody-drug conjugates and nanoparticle-based delivery systems, could enhance its therapeutic efficacy and reduce its toxicity.
Synthesemethoden
The synthesis of 4-propoxy-N-(2-pyridinylmethyl)benzamide antagonist involves the reaction of 4-propoxybenzoyl chloride with 2-pyridinemethanol in the presence of a base, followed by the addition of ammonium hydroxide to form the final product. The purity of the compound can be determined by various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
4-propoxy-N-(2-pyridinylmethyl)benzamide antagonist has been extensively studied for its potential therapeutic applications in various diseases. In cancer, 4-propoxy-N-(2-pyridinylmethyl)benzamide antagonist has been shown to inhibit tumor growth and metastasis by inducing apoptosis and inhibiting angiogenesis. In inflammation, 4-propoxy-N-(2-pyridinylmethyl)benzamide antagonist has been found to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In autoimmune disorders, 4-propoxy-N-(2-pyridinylmethyl)benzamide antagonist has been shown to suppress the activation of immune cells and reduce the production of autoantibodies.
Eigenschaften
IUPAC Name |
4-propoxy-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-2-11-20-15-8-6-13(7-9-15)16(19)18-12-14-5-3-4-10-17-14/h3-10H,2,11-12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMGWYQMTFJICA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl-N-ethyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5378433.png)
![(1R*,2R*,6S*,7S*)-4-[2-(1-methyl-1H-imidazol-2-yl)benzoyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5378438.png)
amine hydrochloride](/img/structure/B5378452.png)
![2-{4-[4-(2-methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5378453.png)
![N'-[1-(2-furyl)ethylidene]-4-hydroxybenzohydrazide](/img/structure/B5378457.png)

![(6-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}pyridin-2-yl)methanol](/img/structure/B5378487.png)
![N,N'-1,2-propanediylbis[3-(1-naphthyl)acrylamide]](/img/structure/B5378491.png)
![N-{3-[(2-fluorobenzoyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B5378499.png)
![N-[3-(1H-imidazol-1-yl)propyl]-1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5378505.png)
![5-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrochloride](/img/structure/B5378512.png)
![2-[2-(benzyloxy)phenyl]-N-4H-1,2,4-triazol-4-ylacetamide](/img/structure/B5378516.png)
![N-methyl-N-[2-(4-methyl-1H-benzimidazol-2-yl)ethyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5378530.png)